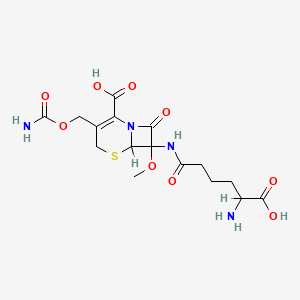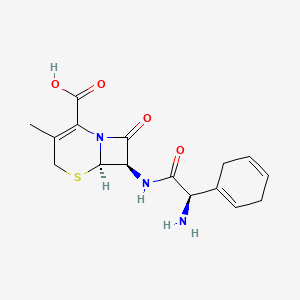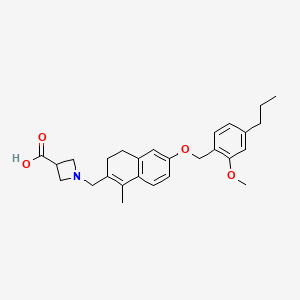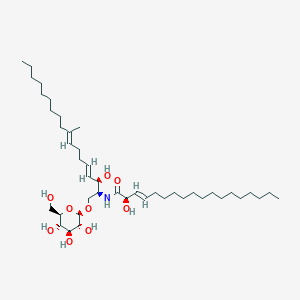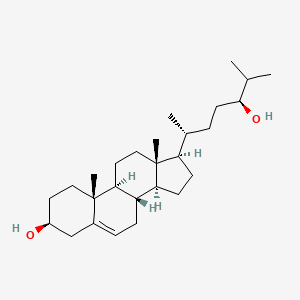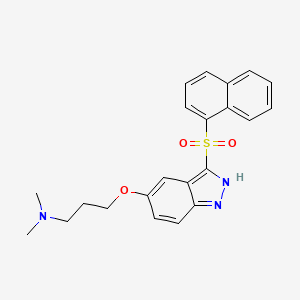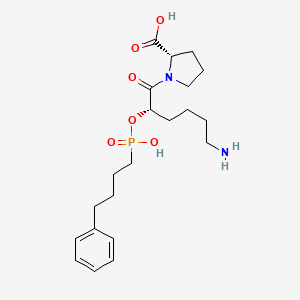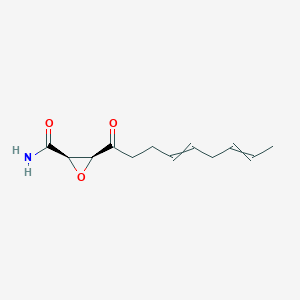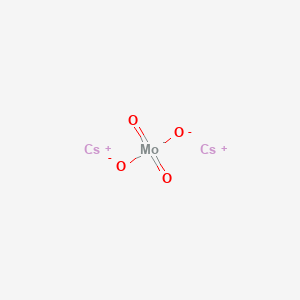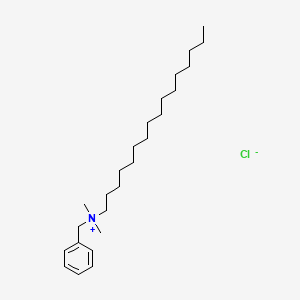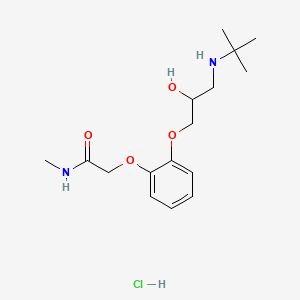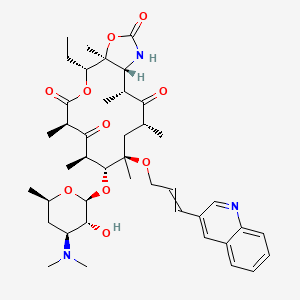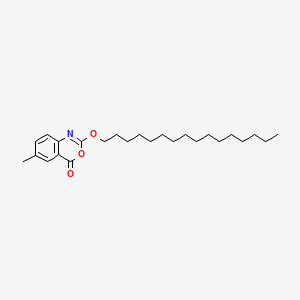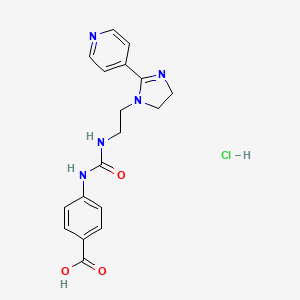
CGP-15720 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CGP-15720 hydrochloride is a tumor inhibiting agent.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Distribution
- Human Pharmacokinetics : CGP 15720A, studied during its phase I clinical trial, exhibits biphasic plasma decay with a mean half-life of 4.9 hours. The drug is rapidly cleared from plasma, mainly through renal pathways. It shows limited tissue distribution and is not metabolized significantly (Pendyala, Madajewicz, & Creaven, 2004).
Cellular and Molecular Interactions
- Fluorescent Derivative for Beta-Adrenergic Antagonist : A fluorescent derivative of CGP-12177 (CGP-NBD) has been synthesized for beta-adrenergic receptor studies. CGP-NBD shows sensitivity to environmental changes, which aids in the analysis of beta-receptor binding on cell membranes (Heithier, Jaeggi, Ward, Cantrill, & Helmreich, 1988).
Biochemical and Cellular Research
- Polysaccharide Research in Liver Injury : A polysaccharide from Crassostrea gigas (CGPS-1) has demonstrated potent hepatoprotective activity in both acute and chronic models of liver injury, indicating potential applications in liver disease research (Shi, Ma, Tong, Qu, Jin, & Li, 2015).
Receptor Studies and Neuropharmacology
- GABAB Receptor Antagonists : Compounds like CGP 52432 and CGP 54626 are novel selective GABAB receptor antagonists. Their potency was determined using the monosynaptic reflex in rat spinal cord preparations, contributing to neuropharmacological research (Brugger, Wicki, Olpe, Froestl, & Mickel, 1993).
Radioligand and Cellular Binding Studies
- Beta-Adrenergic Receptor Radioligand : The compound [3H]CGP-12177 has been developed as a hydrophilic beta-adrenergic receptor radioligand, facilitating the study of beta-adrenergic receptors in various cell types (Staehelin, Simons, Jaeggi, & Wigger, 1983).
Material Science and Nanotechnology
- Electrochemical Applications : CGP-15720 hydrochloride has been used in the design and synthesis of ternary cobalt ferrite/graphene/polyaniline nanocomposites, which exhibit high performance in supercapacitors, showcasing its application in advanced material science and energy storage research (Xiong, Huang, & Wang, 2014).
Propiedades
Número CAS |
76692-12-1 |
|---|---|
Nombre del producto |
CGP-15720 hydrochloride |
Fórmula molecular |
C18H20ClN5O3 |
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C18H19N5O3.ClH/c24-17(25)14-1-3-15(4-2-14)22-18(26)21-10-12-23-11-9-20-16(23)13-5-7-19-8-6-13;/h1-8H,9-12H2,(H,24,25)(H2,21,22,26);1H |
Clave InChI |
FUPKSBPZLHGTOO-UHFFFAOYSA-N |
SMILES |
C1CN(C(=N1)C2=CC=NC=C2)CCNC(=O)NC3=CC=C(C=C3)C(=O)O.Cl |
SMILES canónico |
C1CN(C(=N1)C2=CC=NC=C2)CCNC(=O)NC3=CC=C(C=C3)C(=O)O.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(2-(2-(4-pyridyl)-2-imidazoline-1-yl)ethyl)-3-(4-carboxyphenyl)urea 1-(2-(2-(4-pyridyl)-2-imidazoline-1-yl)ethyl)-3-(4-carboxyphenyl)urea hydrochloride benzoic acid, 4-((((2-(4,5-dihydro-2-(4-pyridinyl)-1h-imidazol-1-yl)ethyl)amino)carbonyl)amino)- CGP 15720 A CGP 15720A CGP-15720 A CGP-15720A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



